molecular formula C11H14ClNO2 B1438214 3-Chloro-2-(tetrahydro-2-furanylmethoxy)aniline CAS No. 946772-41-4

3-Chloro-2-(tetrahydro-2-furanylmethoxy)aniline

Cat. No. B1438214
M. Wt: 227.69 g/mol
InChI Key: LEFOYQWVEPKGCG-UHFFFAOYSA-N
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Description

3-Chloro-2-(tetrahydro-2-furanylmethoxy)aniline, also known as CTFA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. It is a biochemical used for proteomics research . The molecular formula of this compound is C11H14ClNO2 and it has a molecular weight of 227.69 g/mol .

Scientific Research Applications

Chlorinating Agents and Aniline Derivatives

Research explores the use of chlorinating agents such as 1-chloro-1,2-benziodoxol-3-one for the ortho-selective chlorination of aryls, including aniline derivatives. This process is facilitated by an amide directing group in aqueous conditions, highlighting a method for modifying aniline structures, potentially applicable to compounds like 3-Chloro-2-(tetrahydro-2-furanylmethoxy)aniline (B. Vinayak et al., 2018).

Synthesis and Functionalization

The synthesis of complex aniline derivatives through reactions like directed lithiation, leading to the formation of structures such as 1,2,3,4-tetrahydroquinolines, suggests a pathway for synthesizing and modifying compounds similar to 3-Chloro-2-(tetrahydro-2-furanylmethoxy)aniline (J. Reed et al., 1988).

Adsorption Properties

Research on chloro derivatives of aniline, such as their adsorption on halloysite adsorbents, is relevant for understanding the environmental interactions and potential applications of 3-Chloro-2-(tetrahydro-2-furanylmethoxy)aniline in removing toxic compounds from wastewater (P. Słomkiewicz et al., 2017).

Anticorrosive Applications

The development of oligoaniline-containing materials for corrosion protection showcases the potential of aniline derivatives in creating coatings that enhance the durability of metals, which may extend to derivatives like 3-Chloro-2-(tetrahydro-2-furanylmethoxy)aniline (Lin Gu et al., 2015).

properties

IUPAC Name

3-chloro-2-(oxolan-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c12-9-4-1-5-10(13)11(9)15-7-8-3-2-6-14-8/h1,4-5,8H,2-3,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFOYQWVEPKGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-(tetrahydro-2-furanylmethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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